N-(3,4-dimethylphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide
Description
This compound is a synthetic small molecule featuring an azetidine core substituted with a sulfonylated 4-methyl-1,2,4-triazole moiety and an N-(3,4-dimethylphenyl)carboxamide group. The 4-methyl-1,2,4-triazole sulfonyl group may enhance electron-withdrawing properties and hydrogen-bonding capacity, while the 3,4-dimethylphenyl substituent contributes to lipophilicity and target interactions.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-10-4-5-12(6-11(10)2)17-14(21)20-7-13(8-20)24(22,23)15-18-16-9-19(15)3/h4-6,9,13H,7-8H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKZQDGCHRWCJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CC(C2)S(=O)(=O)C3=NN=CN3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate amine precursors.
Final Coupling: The final step involves coupling the triazole-sulfonyl intermediate with the azetidine derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-(3,4-dimethylphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Differences:
The compound shares functional motifs with derivatives reported in , such as compound 9l (N-(3,4-dimethylphenyl)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide). Critical distinctions include:
- Core Ring : Azetidine (4-membered) vs. piperidine (6-membered) in 9l. Azetidine’s smaller size may reduce steric hindrance and increase metabolic stability compared to piperidine.
- Sulfonyl Position : The target compound’s sulfonyl group is directly attached to the triazole ring, whereas 9l features a sulfanyl (-S-) linker. This alters electronic effects and redox activity.
- Substituents : The 4-methoxyphenyl group in 9l vs. the 4-methyltriazole in the target compound. Methoxy groups increase polarity, while methyl groups enhance hydrophobicity.
Other analogs, such as compound 9j (cyclohexyl-substituted) and 9k (methyl benzoate-substituted), further illustrate how variations in the carboxamide and sulfonyl groups modulate solubility and binding affinity .
Physicochemical Properties
*The target compound’s properties are inferred from structural similarities.
Antioxidant Activity (DPPH Assay):
While data on the target compound is absent, its triazole sulfonyl group may enhance electron transfer capacity compared to sulfanyl analogs.
Binding and Stability:
- Triazole Sulfonyl vs.
- Azetidine vs. Piperidine : Smaller rings may reduce metabolic oxidation, as seen in other azetidine-containing drugs (e.g., cefazolin).
Discussion of Structural Influences
- Ring Size : Azetidine’s conformational constraint may favor interactions with planar binding pockets, unlike piperidine’s flexibility.
- Substituent Effects : The 3,4-dimethylphenyl group in the target compound likely enhances lipophilicity compared to 9l’s 4-methoxyphenyl, affecting logP and blood-brain barrier penetration.
- Synthetic Accessibility : Intermediate compounds like 3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline () suggest modular routes to triazole sulfonyl derivatives, enabling rapid diversification .
Biological Activity
N-(3,4-dimethylphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structure combines azetidine and triazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound features several key structural elements:
- Azetidine Ring : A four-membered nitrogen-containing heterocycle.
- Triazole Moiety : A five-membered ring with three nitrogen atoms that contributes to its biological activity.
- Sulfonamide Group : Known for its antibacterial properties.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C15H18N4O2S |
| Molecular Weight | 318.39 g/mol |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential in different therapeutic areas.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The sulfonamide component further enhances this activity:
- Mechanism : The triazole moiety interferes with fungal cell wall synthesis, while the sulfonamide inhibits bacterial folate synthesis.
Anti-inflammatory Properties
Studies have shown that derivatives of triazole compounds possess anti-inflammatory effects comparable to traditional NSAIDs (non-steroidal anti-inflammatory drugs). The azetidine structure may contribute to these effects by modulating inflammatory pathways.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several triazole derivatives against common pathogens. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.
Study 2: Anti-inflammatory Mechanisms
In vitro studies demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in macrophage cultures. This suggests a potential mechanism for its use in treating inflammatory diseases.
Toxicity and Safety Profile
Toxicity assessments are crucial for evaluating the safety of novel compounds. Preliminary studies indicate that this compound has a favorable safety profile with low cytotoxicity in human cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
